molecular formula C25H29NO6 B8229238 N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine

N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine

Cat. No.: B8229238
M. Wt: 439.5 g/mol
InChI Key: ODJMJHSQHLGOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butoxy group, which provide stability and facilitate various chemical reactions. This compound is often utilized in the field of organic chemistry for the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine typically involves the protection of glycine with an Fmoc group, followed by the introduction of the tert-butoxy group. The process generally includes the following steps:

    Protection of Glycine: Glycine is reacted with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-glycine.

    Introduction of tert-Butoxy Group: The Fmoc-glycine is then reacted with tert-butyl bromoacetate in the presence of a base like potassium carbonate to introduce the tert-butoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.

    Substitution Reactions: Introduction of different functional groups at the glycine residue.

    Oxidation and Reduction Reactions: Modifications of the tert-butoxy group.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Substitution: Various alkyl halides and nucleophiles can be used to introduce new functional groups.

    Oxidation: Oxidizing agents like potassium permanganate can be used to modify the tert-butoxy group.

Major Products Formed

The major products formed from these reactions include deprotected glycine derivatives, substituted glycine compounds, and oxidized tert-butoxy derivatives.

Scientific Research Applications

N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group provides stability and prevents unwanted side reactions, while the tert-butoxy group facilitates the introduction of various functional groups. The compound interacts with molecular targets such as amino acids and peptides, enabling the formation of complex structures through peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

  • N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]alanine
  • N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]valine
  • N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]leucine

Uniqueness

N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine is unique due to its specific combination of the Fmoc and tert-butoxy groups, which provide enhanced stability and reactivity. This makes it particularly useful in the synthesis of peptides and proteins, where precise control over the reaction conditions is essential.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-8-14-26(15-22(27)28)24(30)31-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJMJHSQHLGOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.